molecular formula C12H10F3NO3 B6338554 Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate CAS No. 1956332-04-9

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate

Cat. No. B6338554
CAS RN: 1956332-04-9
M. Wt: 273.21 g/mol
InChI Key: GZLRAHAHJMQHAA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate is a versatile chemical compound used in diverse scientific research. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Scientific Research Applications

Comprehensive Analysis of Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate Applications

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate is a benzofuran derivative, a class of compounds known for their wide range of biological and pharmacological activities. Here is a detailed analysis of its potential applications across various scientific research fields:

Pharmaceutical Drug Development: Benzofuran derivatives are recognized for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate could serve as a lead compound in the development of new pharmaceutical drugs, leveraging its potential bioactivity to create treatments for various diseases.

Anti-Cancer Research: Some benzofuran compounds have been utilized as anticancer agents . The specific compound could be investigated for its efficacy in inhibiting cancer cell growth, with the potential to contribute to novel cancer therapies.

Antibacterial Agents: Given the antibacterial properties of benzofuran derivatives , this compound could be applied in the study of new antibacterial agents, which could lead to the development of new antibiotics or disinfectants.

Antioxidant Applications: The antioxidant activity of benzofuran derivatives makes them suitable for research into oxidative stress-related conditions . This compound could be used in the synthesis of antioxidants that may prevent or treat diseases caused by oxidative damage.

Anti-Viral Treatments: With benzofuran derivatives showing anti-viral activities, Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate could be pivotal in the creation of new anti-viral medications, possibly offering therapeutic options for viral infections .

Neurodegenerative Disease Research: Benzofuran analogs have shown promise in anti-amyloid aggregation activity, which is crucial in Alzheimer’s disease treatment . This compound could be explored for its potential in treating or managing neurodegenerative diseases.

Bone Anabolic Treatments: Research has indicated that benzofuran derivatives can act as bone anabolic agents . This compound might be used in the development of treatments for bone-related disorders, such as osteoporosis.

Fluorescent Sensing Technology: Benzofuran derivatives have been used as fluorescent sensors . Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate could be researched for its application in fluorescent sensing technologies, which are valuable in various analytical and diagnostic procedures.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to inhibition of cell growth.

Biochemical Pathways

These could include pathways related to cell growth, oxidative stress, viral replication, and bacterial metabolism .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects . This suggests that the compound may lead to a decrease in cell proliferation, potentially through the induction of cell cycle arrest or apoptosis.

properties

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLRAHAHJMQHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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